2,4-Dibromo-6-(difluoromethoxy)phenol
Overview
Description
2,4-Dibromo-6-(difluoromethoxy)phenol is a chemical compound belonging to the bromophenols family. It is known for its use as a flame-retardant in various industrial and commercial products, including electronic devices, upholstery, and textiles. The molecular formula of this compound is C7H4Br2F2O2, and it has a molecular weight of 317.91 g/mol.
Preparation Methods
2,4-Dibromo-6-(difluoromethoxy)phenol can be synthesized through the reaction between 2,4-dibromophenol and difluoromethyl iodide in the presence of copper powder and potassium carbonate. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The resulting compound can be purified by recrystallization from hot ethanol. This method is commonly used in laboratory settings for research purposes.
Chemical Reactions Analysis
2,4-Dibromo-6-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dibromo-6-(difluoromethoxy)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in studies related to microbial inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial agents.
Industry: Its flame-retardant properties make it valuable in the production of safer electronic devices and textiles.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(difluoromethoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s bromine and fluorine atoms play a crucial role in its biological activity, enhancing its ability to penetrate and disrupt microbial cells.
Comparison with Similar Compounds
2,4-Dibromo-6-(difluoromethoxy)phenol can be compared with other bromophenols, such as:
2,4-Dibromophenol: Similar in structure but lacks the difluoromethoxy group, resulting in different chemical and biological properties.
2,6-Dibromophenol: Another brominated phenol with distinct applications and properties.
2,4-Dibromo-6-(bromomethyl)phenol: Contains an additional bromomethyl group, which alters its reactivity and applications.
The presence of the difluoromethoxy group in this compound makes it unique, providing enhanced flame-retardant properties and biological activity compared to its analogs.
Properties
IUPAC Name |
2,4-dibromo-6-(difluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEKKCUFLPVGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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